

# A Comparative Guide to Photoinitiators for Radical Polymerization

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## Compound of Interest

Compound Name: 2',2,2,3'-  
TETRAMETHYLPROPIOPHENO  
NE  
Cat. No.: B1357980

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A Note on Nomenclature: The initial topic of this guide was a cost-benefit analysis of "2',2,2,3'-Tetramethylpropiophenone." However, a thorough search of chemical databases and scientific literature did not yield a commercially available or widely researched photoinitiator with this specific name. It is likely that this name contains a typographical error. Therefore, this guide will focus on a structurally similar and commercially relevant photoinitiator, 2,4,6-Trimethylpropiophenone. For a comprehensive analysis, we will compare it with three other widely used photoinitiators: Camphorquinone (CQ), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and 2-Hydroxy-2-methylpropiophenone.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of these photoinitiators' performance, supported by experimental data and protocols.

## Overview of Compared Photoinitiators

Photopolymerization is a critical process in various scientific and industrial applications, including drug delivery systems, dental materials, and 3D printing. The choice of photoinitiator is paramount as it significantly influences the polymerization kinetics, the final properties of the polymer, and the overall cost-effectiveness of the process.

- 2,4,6-Trimethylpropiophenone: A Type I photoinitiator that undergoes  $\alpha$ -cleavage upon UV irradiation to form free radicals.

- Camphorquinone (CQ): A Type II photoinitiator commonly used in dental composites, which requires a co-initiator (typically an amine) to generate radicals. It is sensitive to visible blue light.[\[1\]](#)
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): A highly efficient Type I photoinitiator known for its excellent photobleaching properties and ability to cure thick sections. It can generate four free radicals from a single molecule, contributing to its high efficiency.[\[2\]](#)
- 2-Hydroxy-2-methylpropiophenone: A versatile and efficient Type I photoinitiator for UV-curable systems, known for its rapid cure speeds and minimal yellowing.[\[3\]](#)[\[4\]](#)

## Performance Comparison

The following tables summarize the key performance indicators for the selected photoinitiators based on available experimental data.

Table 1: General and Photochemical Properties

Property	2,4,6-Trimethylpropionophenone	Camphorquinone (CQ)	Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)	2-Hydroxy-2-methylpropiophenone
CAS Number	2040-15-5	10373-78-1	162881-26-7	7473-98-5
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	C <sub>26</sub> H <sub>27</sub> O <sub>3</sub> P	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	176.25 g/mol [5]	166.22 g/mol	418.46 g/mol	164.20 g/mol
Type	Type I	Type II	Type I	Type I
Absorption Max (λ <sub>max</sub> )	~275, 330 nm	~468 nm	~370, 405 nm[6]	~245, 330 nm
Quantum Yield (Φ)	Data not readily available	~0.07[7]	~0.6 (five times higher than CQ) [2][8]	Data not readily available
Molar Extinction Coefficient (ε)	Data not readily available	33 L/mol·cm	870 L/mol·cm[2]	Data not readily available

Table 2: Performance in Polymerization and Material Properties

Performance Metric	2,4,6-Trimethylpropionophenone	Camphorquinone (CQ)	Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)	2-Hydroxy-2-methylpropiophenone
Polymerization Rate	Moderate to High	Slow, requires co-initiator[7]	Very High[9]	High
Degree of Conversion (DC)	Good	Moderate, dependent on co-initiator and light intensity	High, can achieve high DC even in thick sections[10]	High, leads to compact polymer structure[11]
Yellowing	Low to Moderate	High, due to its inherent yellow color[1]	Low, due to photobleaching	Low, known for non-yellowing characteristics[3]
Biocompatibility	Data not readily available	Generally good for dental applications	Concerns about cytotoxicity exist[12]	Generally considered safe for many applications
Co-initiator Required	No	Yes (e.g., tertiary amines)	No[2]	No

## Cost-Benefit Analysis

The selection of a photoinitiator is often a trade-off between performance and cost. The following table provides an approximate cost comparison based on currently available data from laboratory chemical suppliers. Bulk pricing for industrial applications may vary significantly.

Table 3: Approximate Cost Comparison

Photoinitiator	Purity	Quantity	Approximate Price (USD)	Price per Gram (USD)
2,4,6-Trimethylpropiophenone	-	-	-	-
Camphorquinone (CQ)	97%	5 g	\$104.00	\$20.80
99%	5 g	\$72.25 - \$97.60	\$14.45 - \$19.52	
99%	25 g	\$85.13	\$3.41	
Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO)	99%	-	-	-
2-Hydroxy-2-methylpropiophenone	97%	50 mL (53.85 g)	\$62.70	\$1.16
>96.0%	25 g	\$46.00	\$1.84	

#### Analysis:

- 2,4,6-Trimethylpropiophenone: While specific performance data is less abundant in readily available literature compared to the others, its structural similarity to other efficient Type I initiators suggests it would be a cost-effective option if performance requirements are met. Its primary benefit would be in applications where the yellowing of Camphorquinone is undesirable.
- Camphorquinone (CQ): CQ is a widely used and well-characterized photoinitiator, especially in the dental field. Its main advantages are its sensitivity to visible light, allowing for safer curing conditions, and its established track record. However, its significant drawbacks are its lower efficiency, the need for a co-initiator, and the yellow tint it imparts to the final product.<sup>[1]</sup> Its cost is moderate.

- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): BAPO is a high-performance photoinitiator, offering high polymerization rates and excellent cure depth.[\[2\]](#)[\[10\]](#) This makes it ideal for demanding applications such as 3D printing and the curing of pigmented or thick materials. Its photobleaching properties are also a significant advantage for color-sensitive applications. However, it is generally the most expensive option among the four and has some reported cytotoxicity concerns.[\[12\]](#)
- 2-Hydroxy-2-methylpropiophenone: This photoinitiator presents a good balance of performance and cost. It is highly efficient, non-yellowing, and relatively inexpensive, making it a popular choice for a wide range of applications in coatings, inks, and adhesives.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Below are detailed methodologies for key experiments related to the evaluation of photoinitiator performance.

### Measurement of Degree of Conversion (DC) using FTIR Spectroscopy

This protocol is a standard method for determining the extent of polymerization.[\[13\]](#)[\[14\]](#)

**Objective:** To quantify the percentage of monomer double bonds converted to single bonds during polymerization.

**Materials and Equipment:**

- Monomer/oligomer resin formulation
- Photoinitiator
- Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Light-curing unit with a specific wavelength and intensity output
- Molds for sample preparation (e.g., silicone molds)
- Micrometer

#### Procedure:

- Sample Preparation:
  - Prepare the photopolymerizable resin by mixing the monomer(s), oligomer(s), and the desired concentration of the photoinitiator (e.g., 0.5-2 wt%). Ensure thorough mixing in a dark environment to prevent premature polymerization.
  - Place a small amount of the uncured resin on the ATR crystal of the FTIR spectrometer to record the spectrum of the uncured material. This will serve as the reference. The peak corresponding to the C=C double bond stretching (typically around  $1638\text{ cm}^{-1}$ ) is of primary interest. An internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around  $1608\text{ cm}^{-1}$ ) should also be identified.
- Photopolymerization:
  - Place the resin in a mold of known thickness.
  - Position the light guide of the curing unit at a fixed distance from the sample surface.
  - Irradiate the sample for a predetermined time.
- FTIR Analysis of Cured Sample:
  - After curing, immediately record the FTIR spectrum of the polymerized sample in the same manner as the uncured sample.
- Calculation of Degree of Conversion:
  - The degree of conversion (DC) is calculated using the following formula, based on the changes in the peak heights or areas of the aliphatic C=C peak and the internal standard peak before and after curing:

## Mechanical Testing: Flexural Strength

This protocol determines the material's ability to resist bending forces.

Objective: To measure the flexural strength and modulus of the cured polymer.

**Materials and Equipment:**

- Universal Testing Machine (UTM) with a three-point bending fixture
- Rectangular molds for specimen preparation (e.g., 25 x 2 x 2 mm)
- Light-curing unit
- Calipers for precise measurement of specimen dimensions

**Procedure:**

- Specimen Preparation:
  - Prepare the photopolymer resin as described in the previous protocol.
  - Fill the rectangular molds with the resin, ensuring no air bubbles are trapped.
  - Cure the specimens according to the desired protocol. It's often necessary to cure from multiple sides to ensure thorough polymerization.
  - After curing, remove the specimens from the molds and store them under controlled conditions (e.g., 24 hours at 37°C) to allow for post-curing.
- Testing:
  - Measure the dimensions of each specimen accurately using calipers.
  - Set up the three-point bending test on the UTM. The span length should be appropriate for the specimen size.
  - Place the specimen on the supports of the fixture.
  - Apply a load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
- Data Analysis:
  - The flexural strength ( $\sigma$ ) and flexural modulus (E) are calculated from the load-deflection curve using standard formulas.



## Visualizations

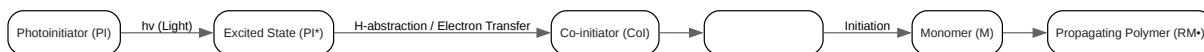
### Photoinitiation Mechanisms

The following diagrams illustrate the initiation mechanisms for Type I and Type II photoinitiators.



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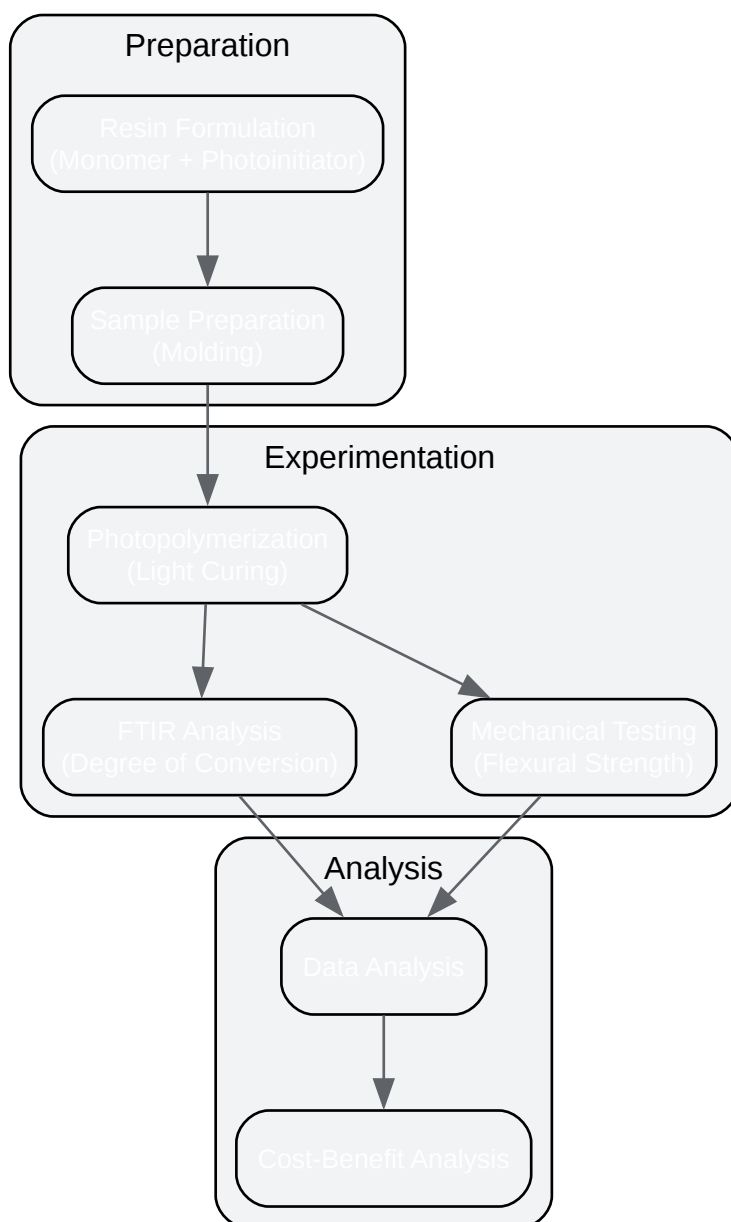
Caption: Type I Photoinitiation Mechanism.



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Caption: Type II Photoinitiation Mechanism.

## Experimental Workflow



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Caption: General Experimental Workflow.

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